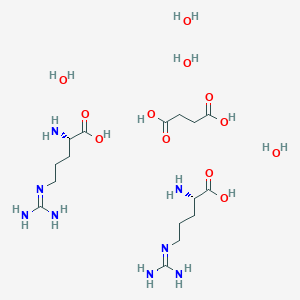

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate

Description

Properties

CAS No. |

129505-32-4 |

|---|---|

Molecular Formula |

C16H42N8O12 |

Molecular Weight |

538.6 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate |

InChI |

InChI=1S/2C6H14N4O2.C4H6O4.4H2O/c2*7-4(5(11)12)2-1-3-10-6(8)9;5-3(6)1-2-4(7)8;;;;/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,5,6)(H,7,8);4*1H2/t2*4-;;;;;/m00...../s1 |

InChI Key |

SOIPXPAGTSWHMW-XKQYSACFSA-N |

SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |

Synonyms |

Arg HHA arginine hemisuccinate hemisuccinic acid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate typically involves the reaction of DL-Arginine with butanedioic acid in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the proper formation of the salt. The mixture is then allowed to crystallize, and the resulting crystals are collected and dried to obtain the tetrahydrate form.

Reaction Conditions:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar principles. Large-scale reactors and crystallizers are employed to handle the increased volume of reactants and products. The process involves continuous monitoring of pH and temperature to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and carboxyl groups in DL-Arginine can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in cellular metabolism and as a precursor in the synthesis of other biologically active compounds.

Medicine: Investigated for its potential therapeutic effects, including its role in nitric oxide production and cardiovascular health.

Industry: Utilized in the production of dietary supplements and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate exerts its effects is primarily related to its components:

DL-Arginine: Acts as a precursor for nitric oxide synthesis, which is crucial for vasodilation and cardiovascular health. It also plays a role in protein synthesis and the urea cycle.

Butanedioic Acid: Participates in the citric acid cycle, contributing to cellular energy production.

The combination of these two compounds may enhance their individual effects, leading to improved metabolic and physiological outcomes.

Comparison with Similar Compounds

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate can be compared with other similar compounds, such as:

L-Arginine: A naturally occurring amino acid with similar biological functions but different pharmacokinetics.

DL-Arginine hydrochloride: Another salt form of DL-Arginine with different solubility and stability properties.

Succinic acid: The free acid form of butanedioic acid, used in various industrial applications.

The uniqueness of this compound lies in its combined properties, offering potential advantages in terms of stability, solubility, and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.